REACTION_CXSMILES
|
C(C1C=CSC=1[S:10]([NH2:13])(=[O:12])=[O:11])(C)(C)C.[C:14](=O)([O-])[O-].[K+].[K+].I[CH2:21][CH3:22].[CH3:23][C:24]([CH3:26])=O>>[CH2:21]([NH:13][S:10]([C:24]([CH3:26])([CH3:14])[CH3:23])(=[O:11])=[O:12])[CH3:22] |f:1.2.3|
|
Name
|
tert-Butyl-thiophene sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(SC=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1.5 d
|
Duration
|
1.5 d
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid material was washed with methylene chloride
|
Type
|
FILTRATION
|
Details
|
The combined filtrated
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 30% methylene chloride in hexanes
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NS(=O)(=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |